MHI-148

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

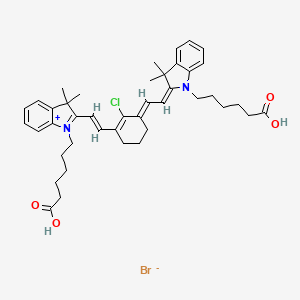

分子式 |

C42H52BrClN2O4 |

|---|---|

分子量 |

764.2 g/mol |

IUPAC名 |

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid bromide |

InChI |

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

InChIキー |

SBSLCJXMLMGYFH-UHFFFAOYSA-N |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

製品の起源 |

United States |

Foundational & Exploratory

MHI-148: A Technical Guide for Researchers

This document provides a comprehensive technical overview of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant applications in cancer research. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Details

This compound, also known as IR-808, is a fluorescent dye recognized for its tumor-targeting capabilities.[1][2] It is utilized in preclinical settings for cancer detection, diagnosis, and as a component of targeted drug delivery systems.[1][3] A key characteristic of this compound is its selective accumulation within the lysosomes and mitochondria of tumor cells, with minimal uptake in normal, healthy cells.[1][2][4]

Chemical Structure and Properties

This compound is a heptamethine cyanine dye with a central chlorine substitution on the polymethine bridge.[5][6] This structure contributes to its specific optical and biological properties.

-

Chemical Name: 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide[5]

-

CAS Number: 172971-76-5[7]

-

Molecular Weight: 764.2 g/mol [7]

-

Appearance: Solid[7]

-

Optical Properties:

-

Solubility: Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 1 mg/ml).[7]

Mechanism of Action and Cellular Uptake

The tumor-specific accumulation of this compound is not due to passive diffusion alone but is an active process primarily mediated by a family of transport proteins.

Signaling and Uptake Pathway

The preferential uptake of this compound into cancer cells is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their cell surfaces.[3][5] The expression of these transporters is often upregulated in various cancers, including lung, brain, bladder, and colon carcinomas.[3] The hypoxic (low oxygen) microenvironment typical of solid tumors can further enhance this uptake, potentially through the Hypoxia-Inducible Factor 1α (HIF-1α) signaling axis, which may regulate OATP expression.[9][10] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes .[3][4][5] This targeted accumulation can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).[5][11]

Experimental Data and Applications

This compound has been evaluated in numerous preclinical studies, demonstrating its utility as both an imaging agent and a component of theranostic systems.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro cytotoxicity studies. This compound itself shows negligible toxicity at concentrations effective for imaging. Its conjugation to chemotherapeutic agents, such as Paclitaxel (PTX), enhances the drug's efficacy in cancer cells.

| Cell Line | Compound | Concentration (µM) | Incubation Time | Viability Assay | Result | Reference |

| HT-29 (Colon Carcinoma) | This compound | 0.01 - 1.5 | 3 days | MTT | Negligible toxicity | [3] |

| NIH3T3 (Normal Fibroblast) | This compound | 0.01 - 1.5 | 3 days | MTT | Negligible toxicity | [3] |

| HT-29 (Colon Carcinoma) | PTX-MHI Conjugate | 0.01 - 1.5 | 3 days | MTT | Significant reduction in cell viability | [3] |

| NIH3T3 (Normal Fibroblast) | PTX-MHI Conjugate | 0.01 - 1.5 | 3 days | MTT | Low toxicity | [3][12] |

| HT-29 (Colon Carcinoma) | This compound | 10 | 1 hour | Fluorescence Microscopy | Significant uptake observed | [3] |

| NIH3T3 (Normal Fibroblast) | This compound | 10 | 1 hour | Fluorescence Microscopy | Low uptake observed | [3] |

Theranostic Applications

The tumor-targeting nature of this compound makes it an ideal candidate for creating theranostic agents. By conjugating this compound to anticancer drugs like Paclitaxel, researchers have developed systems (PTX-MHI) that can simultaneously image and treat tumors.[3][12] This approach enhances the bioavailability of the conjugated drug within the tumor, thereby improving therapeutic outcomes while minimizing side effects on healthy tissues.[3][13] Furthermore, this compound's NIR properties allow it to be used in photothermal therapy (PTT), where laser irradiation at its absorption wavelength can generate heat to destroy cancer cells.[14]

Experimental Protocols

The following are representative protocols for common experiments involving this compound, based on methodologies described in the literature.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound and its conjugates.[3]

-

Cell Seeding: Plate cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of this compound and/or its conjugates in an appropriate solvent (e.g., DMSO). Dilute the stock solutions in fresh culture medium to final concentrations ranging from 0.01 to 1.5 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Tumor Targeted Dye | AmBeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

MHI-148: A Trojan Horse for Cancer Therapy—An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MHI-148 in cancer cells. This compound, a heptamethine cyanine (B1664457) dye, demonstrates significant promise not as a direct cytotoxic agent, but as a cancer-targeting vehicle for enhanced drug delivery. Its unique properties allow for selective accumulation in tumor cells, paving the way for more effective and less toxic cancer therapies.

Core Mechanism: Preferential Accumulation in Cancer Cells

The fundamental principle behind this compound's utility in oncology lies in its ability to selectively accumulate and be retained in cancer cells while sparing normal, healthy cells.[1] This preferential uptake is primarily attributed to two key factors: the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells and the characteristic hypoxic tumor microenvironment.[2]

OATPs are a family of transmembrane proteins that facilitate the transport of various endogenous and exogenous compounds.[2] Several OATP isoforms are known to be overexpressed in a variety of cancers, including colorectal, breast, and hepatocellular carcinoma.[2][3][4] this compound is recognized as a substrate for these transporters, leading to its active uptake into cancer cells.[2][5] In contrast, normal cells typically express low levels of OATPs, resulting in minimal uptake of this compound.[2]

The hypoxic environment commonly found in solid tumors also contributes to the selective accumulation of this compound.[2] This reduced oxygen tension can further modulate the expression and activity of transporters like OATPs, enhancing the preferential uptake of the dye.

Subcellular Localization: Mitochondria and Lysosomes

Once inside the cancer cell, this compound localizes primarily within the mitochondria and lysosomes.[2] This specific subcellular distribution is crucial for its application in drug delivery. By concentrating therapeutic payloads in these organelles, this compound can trigger cell death through pathways associated with mitochondrial dysfunction and lysosomal membrane permeabilization.[2]

This compound as a Drug Delivery System

The true therapeutic potential of this compound is realized when it is conjugated with potent anticancer drugs. This strategy transforms this compound into a sophisticated delivery system that can shuttle cytotoxic agents directly to the tumor site, thereby increasing their efficacy and reducing systemic toxicity.[2][6]

Conjugation with Paclitaxel (B517696) (PTX-MHI)

A notable example is the conjugation of this compound with the widely used chemotherapeutic drug, paclitaxel (PTX), to form PTX-MHI.[2][6] Paclitaxel's clinical utility can be limited by its poor solubility and non-specific toxicity.[6] By linking it to this compound, the resulting conjugate (PTX-MHI) exhibits enhanced water solubility and, more importantly, tumor-specific delivery.[2]

In preclinical models, PTX-MHI has demonstrated significantly greater cytotoxicity in cancer cells compared to paclitaxel alone, while showing minimal effect on normal cells.[2][6][7] This enhanced efficacy is a direct result of the this compound-mediated accumulation of paclitaxel within the cancer cells.[2]

Conjugation with Palbociclib (B1678290)

Similarly, this compound has been conjugated with palbociclib, a CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[3][8] The resulting MHI-palbociclib conjugate displayed increased potency in inhibiting the growth and viability of breast cancer cells compared to palbociclib alone.[3] Interestingly, the study suggested that the mechanism of action of the conjugate might differ from that of the parent drug, highlighting the potential for this compound to not only deliver but also modulate the activity of conjugated therapies.[3][8]

Signaling Pathway Involvement

The primary signaling pathway implicated in the uptake of this compound is the one governing the expression of OATP transporters. In hepatocellular carcinoma, for instance, the β-catenin signaling pathway has been shown to regulate the expression of OATP2B1 and the efflux transporter ABCG2, both of which influence the intracellular concentration of this compound.[4] Inhibition of the β-catenin pathway was found to enhance the accumulation of this compound in HCC tissues, suggesting a potential strategy for improving the efficacy of this compound-based diagnostics and therapeutics.[4]

Furthermore, the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway, which is activated in the hypoxic tumor microenvironment, is also linked to the expression of OATPs, further contributing to the selective uptake of this compound in cancer cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its conjugates.

Table 1: In Vitro Cytotoxicity of PTX-MHI vs. Paclitaxel in HT-29 (Colon Cancer) and NIH3T3 (Normal Fibroblast) Cells

| Treatment | Cell Line | IC50 (µM) after 72h |

| PTX-MHI | HT-29 | ~0.1 |

| Paclitaxel | HT-29 | ~0.5 |

| PTX-MHI | NIH3T3 | >1.5 |

| Paclitaxel | NIH3T3 | ~1.0 |

Data extrapolated from graphical representations in the cited literature.[7]

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model

| Treatment Group (Total Dose: 6 mg/kg) | Average Tumor Volume (mm³) at Day 30 |

| PBS (Control) | ~1200 |

| This compound alone | ~1100 |

| Paclitaxel alone | ~700 |

| PTX-MHI | ~200 |

Data extrapolated from graphical representations in the cited literature.[2]

Experimental Protocols

In Vitro Cell Uptake and Localization Studies

Objective: To determine the cellular uptake and subcellular localization of this compound.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HT-29, MCF-7) and normal cell lines (e.g., NIH3T3, HEK293) are cultured in appropriate media.

-

Incubation with this compound: Cells are incubated with a specific concentration of this compound (e.g., 20 µM) for a defined period (e.g., 30 minutes) at 37°C.[9]

-

Washing: Cells are washed twice with phosphate-buffered saline (PBS) to remove any unbound dye.[9]

-

Fixation and Counterstaining: Cells are fixed with cold formalin and may be counterstained with a nuclear stain like DAPI.[9]

-

Fluorescence Microscopy: The uptake and distribution of this compound are visualized using a fluorescence microscope equipped with a near-infrared (NIR) filter.

-

Co-localization: To determine subcellular localization, cells are co-incubated with this compound and organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[2]

In Vivo Tumor Targeting and Efficacy Studies

Objective: To evaluate the tumor-targeting ability and therapeutic efficacy of this compound conjugates in a preclinical animal model.

Methodology:

-

Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., HT-29) to establish tumor xenografts.[2]

-

Drug Administration: Once tumors reach a certain volume, mice are intravenously injected with this compound, a conjugated drug (e.g., PTX-MHI), the parent drug alone, or a vehicle control (e.g., PBS).[2]

-

In Vivo Imaging: The biodistribution and tumor accumulation of this compound or its conjugates are monitored over time using a non-invasive in vivo imaging system (IVIS) that can detect NIR fluorescence.[9]

-

Tumor Growth Measurement: Tumor volume is measured at regular intervals (e.g., every other day) for a specified period (e.g., 30 days) to assess the therapeutic efficacy of the treatment.[2]

-

Ex Vivo Analysis: At the end of the study, mice are euthanized, and major organs and tumors are excised for ex vivo imaging to confirm the biodistribution of the dye.[9]

Visualizations

Caption: this compound uptake mechanism in cancer cells.

Caption: Differential action of PTX-MHI on cancer vs. normal cells.

Caption: General experimental workflow for this compound studies.

References

- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conjugation of Palbociclib with this compound Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MHI-148: A Technical Guide to its Tumor-Targeting Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tumor-targeting properties and mechanism of action of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound has demonstrated significant potential as a tumor-specific imaging agent and as a targeting moiety for the delivery of anticancer therapeutics.

Tumor-Targeting Specificity

This compound exhibits preferential accumulation in tumor cells compared to normal, healthy cells. This specificity is a critical attribute for its use in both diagnostic and therapeutic applications, as it minimizes off-target effects and enhances the therapeutic index of conjugated drugs.

In Vitro Specificity

Studies have consistently shown that this compound is selectively taken up by various cancer cell lines, while exhibiting minimal uptake in normal cell lines. For instance, when conjugated with the chemotherapeutic agent paclitaxel (B517696) (PTX-MHI), the conjugate showed significantly higher accumulation in HT-29 colon carcinoma cells compared to NIH3T3 normal fibroblasts[1][2]. This inherent tumor-targeting ability is independent of the conjugated therapeutic, making this compound a versatile delivery vehicle.

In Vivo Tumor Accumulation

In preclinical animal models, this compound and its conjugates have demonstrated the ability to localize to and be retained in tumor tissues. Following intravenous administration in tumor-bearing mice, NIR fluorescence imaging reveals a strong and persistent signal within the tumor mass, with significantly lower signals in surrounding healthy tissues[1][3][4].

Mechanism of Action

The tumor-targeting specificity of this compound is primarily attributed to its mechanism of cellular uptake, which is mediated by Organic Anion-Transporting Polypeptides (OATPs) that are frequently overexpressed in cancer cells.

Role of Organic Anion-Transporting Polypeptides (OATPs)

OATPs are a family of transmembrane solute carriers that facilitate the uptake of a wide range of endogenous and exogenous compounds. Several OATP isoforms, such as OATP1B1, OATP1B3, and OATP2B1, are known to be upregulated in various cancers, including prostate, breast, and colon cancer, while having limited expression in most normal tissues. The preferential uptake of this compound into tumor cells is directly linked to the overexpression of these transporters on the cancer cell surface[5].

The Hypoxia-Inducible Factor 1α (HIF-1α) Signaling Axis

The tumor microenvironment, often characterized by hypoxia (low oxygen levels), plays a crucial role in the upregulation of OATPs. Hypoxia leads to the stabilization of the transcription factor HIF-1α. Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of various genes, including those encoding for OATPs. This hypoxia-driven upregulation of OATPs creates a positive feedback loop, enhancing the accumulation of this compound specifically within the tumor. Inhibition of OATPs has been shown to reduce the uptake of this compound in cancer cells, confirming their essential role in its transport[5][6].

Subcellular Localization

Upon entering the tumor cell, this compound and its conjugates have been observed to accumulate in specific organelles, primarily the mitochondria and lysosomes[1][3]. This subcellular localization can be leveraged for therapeutic purposes, as the targeted delivery of cytotoxic agents to these organelles can enhance their efficacy.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its conjugates. It is important to note that much of the detailed public data is for this compound conjugated with other molecules, which may influence its properties.

In Vitro Cytotoxicity

The following data is for a Paclitaxel-MHI-148 (PTX-MHI) conjugate and demonstrates its selective cytotoxicity towards cancer cells.

| Cell Line | Type | Treatment | Concentration (µM) | Viability (%) - Day 3 |

| HT-29 | Colon Carcinoma | PTX-MHI | 0.1 | ~60 |

| HT-29 | Colon Carcinoma | PTX-MHI | 0.5 | ~40 |

| HT-29 | Colon Carcinoma | PTX-MHI | 1.5 | ~20 |

| NIH3T3 | Normal Fibroblast | PTX-MHI | 0.1 | ~90 |

| NIH3T3 | Normal Fibroblast | PTX-MHI | 0.5 | ~80 |

| NIH3T3 | Normal Fibroblast | PTX-MHI | 1.5 | ~60 |

| HT-29 | Colon Carcinoma | This compound | 1.5 | >90 |

| NIH3T3 | Normal Fibroblast | This compound | 1.5 | >95 |

Data extracted from cytotoxicity assays presented in[1][2]. This compound alone shows minimal cytotoxicity.

In Vivo Biodistribution

The following data represents the biodistribution of a Paclitaxel-MHI-148 (PTX-MHI) conjugate in HT-29 tumor-bearing mice at 12 hours post-injection, as determined by ex vivo NIR fluorescence intensity.

| Organ | Mean Fluorescence Intensity (Arbitrary Units) |

| Tumor | ~1.8 x 10^8 |

| Liver | ~1.2 x 10^8 |

| Kidneys | ~0.8 x 10^8 |

| Lungs | ~0.5 x 10^8 |

| Spleen | ~0.4 x 10^8 |

| Heart | ~0.3 x 10^8 |

Data is based on graphical representations in[1]. Maximum tumor accumulation was observed at 12 hours post-injection.

Experimental Protocols

In Vitro Cellular Uptake Assay

-

Cell Culture: Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in appropriate culture vessels (e.g., 24-well plates or chamber slides) and culture overnight to allow for cell attachment.

-

Treatment: Prepare a working solution of this compound in serum-free culture medium at the desired concentration (e.g., 10 µM). Remove the culture medium from the cells and add the this compound solution.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the this compound solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging: Add fresh culture medium to the cells and visualize the cellular uptake of this compound using a fluorescence microscope equipped with a NIR filter set. Capture images for qualitative and quantitative analysis of fluorescence intensity.

In Vivo Near-Infrared (NIR) Fluorescence Imaging

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumors of a human cancer cell line (e.g., HT-29).

-

Agent Administration: Prepare a sterile solution of this compound or its conjugate in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO). Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 1-5 mg/kg).

-

Imaging: At various time points post-injection (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice and place them in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

-

Image Acquisition: Acquire whole-body fluorescence images using the appropriate excitation and emission filters for this compound.

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to determine the biodistribution and tumor-to-background ratio.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution findings.

Visualizations

Signaling Pathway

Caption: this compound uptake is driven by hypoxia-induced OATP expression.

Experimental Workflow

Caption: Workflow for evaluating this compound's tumor-targeting properties.

Logical Relationship

Caption: The logic behind this compound's tumor-specific accumulation.

References

- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Gatekeepers: A Technical Guide to Organic Anion-Transporting Polypeptides (OATPs) and their Critical Role in MHI-148 Uptake

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Organic Anion-Transporting Polypeptides (OATPs) in the cellular uptake of MHI-148, a heptamethine carbocyanine dye with significant potential in cancer imaging and therapy. Understanding the transport mechanisms of this compound is paramount for its effective application, and this document provides a comprehensive overview of the current scientific understanding, supported by experimental data and detailed methodologies.

Introduction to OATPs and this compound

Organic Anion-Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are a superfamily of membrane transport proteins crucial for the absorption, distribution, and excretion of a wide array of endogenous and exogenous compounds.[1][2][3] These transporters mediate the cellular influx of various substances, including bile acids, hormones, and numerous drugs, thereby playing a significant role in pharmacokinetics and drug-drug interactions.[1][4] Several OATP isoforms, notably OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been extensively studied for their clinical relevance.[2]

This compound is a near-infrared (NIR) fluorescent dye that has demonstrated preferential accumulation in cancer cells.[5][6][7] This tumor-specific uptake makes it a promising agent for diagnostic imaging and targeted drug delivery.[5][8] The mechanism behind this selectivity lies in the overexpression of OATPs on the surface of various cancer cells, a phenomenon often linked to the hypoxic tumor microenvironment.[5][6]

The Mechanism of OATP-Mediated this compound Uptake

The preferential accumulation of this compound in tumor cells is not a passive process but is actively mediated by OATPs.[7] This uptake is significantly influenced by the physiological conditions within the tumor, particularly hypoxia.

The HIF-1α/OATP Signaling Axis

Solid tumors frequently exhibit regions of low oxygen, or hypoxia.[5] This condition triggers a cellular response primarily orchestrated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including those encoding for OATP transporters.[6][9][10] The resulting upregulation of OATPs on the cancer cell membrane leads to an enhanced uptake of this compound.[5][6] This signaling pathway, termed the HIF-1α/OATP signaling axis, is a key determinant of the tumor-specific accumulation of this compound.[6][9][10]

References

- 1. Role of OATP transporters in the disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of OATP transporters in the disposition of drugs - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 442211 | Stanford Health Care [stanfordhealthcare.org]

An In-depth Technical Guide on the Subcellular Accumulation of MHI-148 in Mitochondria and Lysosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, a heptamethine cyanine (B1664457) dye, exhibits preferential accumulation within the mitochondria and lysosomes of cancer cells, a characteristic driven by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on tumor cell surfaces. This targeted subcellular localization presents a promising avenue for the development of novel cancer diagnostics and therapeutics. This technical guide provides a comprehensive overview of the mechanisms governing this compound's dual-organelle accumulation, detailed experimental protocols for its study, and quantitative data on its cytotoxic and biodistribution profiles. Furthermore, we explore the potential interplay with the mTOR signaling pathway, a critical regulator of cell growth and metabolism.

Introduction

Near-infrared (NIR) fluorescent dyes have emerged as powerful tools in biomedical research and clinical applications due to their deep tissue penetration and low autofluorescence. Among these, heptamethine cyanine dyes, such as this compound, have garnered significant attention for their intrinsic tumor-targeting properties.[1][2] Unlike traditional targeting strategies that require conjugation to a targeting moiety, this compound and related dyes are selectively taken up and retained by cancer cells.[1][2] This inherent specificity is primarily attributed to the altered expression of membrane transporters, particularly Organic Anion-Transporting Polypeptides (OATPs), in malignant tissues.[1][3]

Once internalized, this compound demonstrates a distinct subcellular distribution, concentrating within two key organelles: mitochondria and lysosomes.[1][4] This dual accumulation is significant as both organelles play pivotal roles in cancer cell proliferation, metabolism, and survival. The targeting of mitochondria, the cell's powerhouse, can disrupt energy metabolism and induce apoptosis.[4] Simultaneously, accumulation in lysosomes, the cellular recycling centers, can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes.[5][6] The synergistic disruption of these two organelles presents a potent strategy for cancer therapy.

This guide will delve into the core mechanisms of this compound accumulation, provide detailed methodologies for its investigation, and present available quantitative data to aid researchers in this field.

Mechanism of this compound Uptake and Subcellular Accumulation

The preferential accumulation of this compound in cancer cells is a multi-step process initiated by transport across the plasma membrane, followed by trafficking to and sequestration within mitochondria and lysosomes.

Role of Organic Anion-Transporting Polypeptides (OATPs)

OATPs are a superfamily of transmembrane solute carriers that are frequently overexpressed in various cancers.[3] These transporters facilitate the uptake of a wide range of endogenous and exogenous compounds, including drugs and imaging agents. This compound is a substrate for OATPs, and its selective uptake by cancer cells is directly linked to the higher expression levels of these transporters compared to normal cells.[1][3] Inhibition of OATP function has been shown to significantly reduce the intracellular accumulation of this compound and similar cyanine dyes, confirming their critical role in the initial uptake step.[2]

Mitochondrial and Lysosomal Sequestration

Following OATP-mediated entry into the cytoplasm, this compound is actively trafficked to and sequestered within mitochondria and lysosomes.[1][4] The precise mechanisms governing this subsequent subcellular sorting are not fully elucidated but are thought to involve the electrochemical potential of the mitochondrial membrane and the acidic environment of lysosomes. The cationic nature of many cyanine dyes facilitates their accumulation in the negatively charged mitochondrial matrix. Concurrently, the weak base properties of these dyes can lead to their protonation and trapping within the acidic lumen of lysosomes.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound uptake and subcellular accumulation.

Quantitative Data

While qualitative evidence for this compound accumulation in mitochondria and lysosomes is strong, precise quantitative data on the differential distribution between these two organelles is limited in the current literature. The following tables summarize the available quantitative data on the cytotoxicity of an this compound conjugate and the in vivo biodistribution of this compound.

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for Paclitaxel (PTX), this compound, and a PTX-MHI-148 conjugate in HT-29 human colon cancer cells and NIH3T3 normal fibroblasts after 72 hours of treatment.

| Compound | Cell Line | IC50 (µM) |

| PTX-MHI-148 | HT-29 (Cancer) | ~0.1 |

| NIH3T3 (Normal) | >1.5 | |

| This compound | HT-29 (Cancer) | >1.5 |

| NIH3T3 (Normal) | >1.5 | |

| PTX | HT-29 (Cancer) | ~0.5 |

| NIH3T3 (Normal) | ~1.0 | |

| Data adapted from Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel.[4] |

In Vivo Biodistribution

The biodistribution of a PTX-MHI-148 conjugate was evaluated in nude mice bearing HT-29 tumor xenografts. The fluorescence intensity in various organs was quantified 12 hours post-injection.

| Organ | Mean Fluorescence Intensity (Arbitrary Units) |

| Tumor | ~1.8 x 10^8 |

| Liver | ~1.2 x 10^8 |

| Kidneys | ~0.8 x 10^8 |

| Spleen | ~0.6 x 10^8 |

| Lungs | ~0.5 x 10^8 |

| Heart | ~0.4 x 10^8 |

| Data adapted from Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel.[4] |

Experimental Protocols

This section provides detailed protocols for key experiments to study the subcellular accumulation of this compound.

Protocol 1: In Vitro Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

Objective: To visualize the uptake and co-localization of this compound with mitochondria and lysosomes in cancer and normal cells.

Materials:

-

Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)

-

This compound

-

MitoTracker™ Green FM or other mitochondrial stain

-

LysoTracker™ Red DND-99 or other lysosomal stain

-

Culture medium, fetal bovine serum (FBS), and antibiotics

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) solution (3.7% in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cancer and normal cells on glass coverslips in a 6-well plate at a density that allows for 70-80% confluency on the day of the experiment.

-

This compound Incubation: Once cells are attached, treat them with a working concentration of this compound (e.g., 1-10 µM) in a culture medium for a specified time (e.g., 1-4 hours) at 37°C.

-

Organelle Staining:

-

For mitochondrial co-localization, add MitoTracker™ Green FM (e.g., 100 nM) to the culture medium during the last 30 minutes of this compound incubation.

-

For lysosomal co-localization, add LysoTracker™ Red DND-99 (e.g., 50 nM) to the culture medium during the last 30 minutes of this compound incubation.

-

-

Washing: After incubation, wash the cells three times with warm PBS to remove excess dyes.

-

Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a confocal microscope with appropriate laser lines and filters for DAPI, the mitochondrial/lysosomal stain, and this compound (NIR channel).

Data Analysis:

-

Qualitatively assess the overlap of the this compound signal with the mitochondrial and lysosomal stains in both cell lines.

-

For quantitative analysis, calculate the Pearson's Correlation Coefficient (PCC) to determine the degree of co-localization between this compound and each organelle marker. A PCC value close to +1 indicates strong co-localization.

Protocol 2: Quantitative Analysis of Subcellular Accumulation by Fractionation and Spectrofluorometry

Objective: To quantify the amount of this compound in the mitochondrial, lysosomal, and cytosolic fractions of cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29)

-

This compound

-

Subcellular fractionation kit (commercial kits are available for isolating mitochondria and lysosomes)

-

BCA protein assay kit

-

Spectrofluorometer

Procedure:

-

Cell Treatment: Culture cancer cells to a high density and treat with a known concentration of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping and wash them twice with ice-cold PBS.

-

Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to isolate the cytosolic, mitochondrial, and lysosomal fractions. Ensure to keep samples on ice throughout the procedure.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay. This will be used for normalization.

-

This compound Quantification:

-

Lyse the organelle fractions to release the accumulated this compound.

-

Measure the fluorescence intensity of this compound in each fraction using a spectrofluorometer with appropriate excitation and emission wavelengths.

-

Generate a standard curve of this compound of known concentrations to convert fluorescence intensity to the amount of this compound.

-

-

Data Analysis:

-

Normalize the amount of this compound in each fraction to the protein content of that fraction (e.g., ng of this compound per mg of protein).

-

Calculate the percentage of total intracellular this compound present in each subcellular fraction.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for quantifying the subcellular distribution of this compound.

Potential Interplay with the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Given that this compound accumulates in mitochondria and lysosomes, organelles that are critical hubs for cellular metabolism and nutrient sensing, there is a strong rationale to hypothesize an interplay between this compound accumulation and the mTOR signaling pathway.

-

Mitochondrial Function and mTOR: Mitochondria are the primary sites of cellular respiration and ATP production. The energy status of the cell, reflected by the AMP/ATP ratio, is a key regulator of mTOR activity via AMPK. Disruption of mitochondrial function by this compound could lead to a decrease in ATP production, activation of AMPK, and subsequent inhibition of the mTORC1 complex.

-

Lysosomal Function and mTOR: Lysosomes are essential for the degradation of cellular components and the recycling of nutrients, such as amino acids. The mTORC1 complex is recruited to the lysosomal surface for its activation in the presence of sufficient amino acids. Accumulation of this compound in lysosomes could impair their function, affecting amino acid sensing and leading to the inactivation of mTORC1.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates the potential impact of this compound accumulation on the mTOR signaling pathway.

Note: The link between this compound accumulation and the mTOR pathway is currently hypothetical and requires experimental validation.

Conclusion

This compound represents a promising class of molecules for cancer-targeted applications due to its selective accumulation in the mitochondria and lysosomes of tumor cells. This technical guide has provided a detailed overview of the underlying mechanisms, presented available quantitative data, and offered comprehensive experimental protocols to facilitate further research in this area. While the qualitative evidence for dual-organelle targeting is compelling, future studies should focus on the precise quantification of this compound distribution within these subcellular compartments and on elucidating the functional consequences of this accumulation, including its potential impact on critical signaling pathways like mTOR. Such investigations will be crucial for the rational design and development of this compound-based theranostics for the improved diagnosis and treatment of cancer.

References

- 1. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting lysosomal membrane permeabilization to induce and image apoptosis in cancer cells by multifunctional Au–ZnO hybrid nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Interplay of HIF-1α and MHI-148 Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions, a state known as hypoxia.[1][2] Commonly observed in the microenvironment of solid tumors, hypoxia triggers a cascade of adaptive responses, including angiogenesis, metabolic reprogramming, and altered drug uptake.[3][4] This guide explores the critical relationship between HIF-1α and the cellular uptake of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[3][5][6][7][8] Understanding this interplay is paramount for the development of novel cancer diagnostics and targeted therapeutic strategies.

This compound exhibits preferential accumulation in cancer cells compared to normal cells, a phenomenon primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs).[3][5][7][9][10] Crucially, the expression of these transporters is, in part, regulated by the activity of HIF-1α.[3][9][11] This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies employed to elucidate the role of HIF-1α in this compound uptake.

Data Presentation

The following tables summarize the quantitative data from studies investigating the influence of hypoxia and HIF-1α on this compound uptake in various cancer cell lines and in vivo models.

Table 1: In Vitro this compound Uptake in Cancer Cell Lines

| Cell Line | Condition | Fold Change in this compound Uptake (relative to Normoxia) | Reference |

| PC-3 (Prostate Cancer) | Hypoxia | ~1.3 - 2.0 | [9] |

| ARCaPE (Prostate Cancer) | Hypoxia | ~1.5 | [9] |

| C4-2 (Prostate Cancer) | Hypoxia | ~1.4 | [9] |

| MDA-MB-231 (Breast Cancer) | Hypoxia | ~1.3 | [9] |

| PC-3 (Prostate Cancer) | Normoxia + HIF-1α Overexpression | >1.5 | [9] |

| PC-3 (Prostate Cancer) | Hypoxia + HIF-1α Silencing | Uptake reduced to levels comparable to normoxia | [9] |

| ARCaPE (Prostate Cancer) | Hypoxia + HIF-1α Silencing | Uptake reduced to levels comparable to normoxia | [9] |

Table 2: In Vivo this compound Uptake in Tumor Xenografts

| Tumor Model | Condition | Increase in NIRF Signal (relative to control) | Reference |

| PC-3 Tumor Xenograft | HIF-1α Overexpression | 60% | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

MHI-148 Near-Infrared Dye: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties and established experimental applications of the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148 (also known as IR-808). This compound is recognized for its tumor-targeting capabilities, making it a valuable tool in cancer research, diagnostics, and the development of therapeutic agents.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Spectral Properties of this compound

The utility of this compound as a near-infrared fluorescent probe is defined by its photophysical characteristics. While often cited as having a high molar absorption coefficient, a specific value is not consistently reported in the literature.[3] The known spectral properties are summarized below.

| Property | Value | Notes |

| Maximum Absorption (λmax) | ~770 - 810 nm | In aqueous solutions and organic solvents like DMSO.[4] |

| Maximum Emission (λem) | ~790 - 810 nm (NIR-Ia) and ~920 - 950 nm (NIR-Ib) | Exhibits dual emission peaks.[4] |

| Quantum Yield (ΦF) | 5% - 6.5% | In the NIR-Ib window.[4] |

| Synonyms | IR-808 |

Signaling Pathway: this compound Uptake in Cancer Cells

This compound exhibits preferential accumulation in cancer cells compared to normal cells.[5][6] This selectivity is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, a process that can be enhanced by the hypoxic tumor microenvironment.[3][7] The uptake mechanism is illustrated in the following diagram.

Caption: Cellular uptake of this compound via OATP transporters.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in cancer cell research.

In Vitro Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining cultured cancer cells with this compound to visualize its intracellular accumulation.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (serum-free for staining)

-

Cultured cancer cells on glass coverslips or in imaging-compatible plates

-

4% Paraformaldehyde (for fixation, optional)

-

DAPI (for nuclear counterstaining, optional)

-

Confocal laser scanning microscope with appropriate NIR laser lines and detectors

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store protected from light at 4°C.[8]

-

Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

-

Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration of 10-20 µM.[2][8]

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[2][8]

-

Washing: Remove the staining solution and wash the cells twice with PBS to remove any unbound dye.[8]

-

(Optional) Fixation and Counterstaining:

-

Imaging: Mount the coverslips or place the imaging plate on the stage of a confocal microscope. Excite the this compound dye using a laser line around 633 nm and collect the emission signal in the range of 670-810 nm.[8]

Caption: Workflow for in vitro staining of cells with this compound.

In Vivo Near-Infrared Fluorescence Imaging

This protocol describes the use of this compound for in vivo imaging of tumors in a mouse model.

Materials:

-

This compound dye

-

Sterile PBS

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

In vivo imaging system (e.g., IVIS Spectrum, FOBI) with appropriate excitation and emission filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Model: Establish a tumor model in mice. For example, inject cancer cells subcutaneously and allow the tumors to grow to a palpable size (e.g., 5-7 mm).[7]

-

Prepare this compound Injection Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final desired concentration. The final solution should be sterile-filtered.

-

Dye Administration: Anesthetize the mice. Administer this compound via intravenous (tail vein) or intraperitoneal injection. A typical dose is 10 nmol per mouse.[5]

-

Imaging Time Course: Image the mice at various time points post-injection to monitor dye distribution and tumor accumulation. Optimal tumor-to-background signal is often observed 24 hours after dye administration.[5]

-

Image Acquisition:

-

Anesthetize the mice for each imaging session.

-

Place the mouse in the in vivo imaging system.

-

Acquire whole-body fluorescence images using an appropriate excitation source and an emission filter around 825 nm.[7]

-

-

(Optional) Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice. Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart) and arrange them for ex vivo imaging to confirm dye biodistribution.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

MHI-148 In Vivo Biodistribution and Pharmacokinetics: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo biodistribution and available pharmacokinetic data for the heptamethine cyanine (B1664457) dye MHI-148. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Biodistribution of this compound Conjugates

Quantitative Biodistribution Data

The following table summarizes the biodistribution of PTX-MHI in HT-29 tumor-bearing BALB/c nude mice at 12 hours post-intravenous injection, as determined by the quantification of near-infrared (NIR) fluorescence intensity from ex vivo organ imaging.[1]

| Organ | Mean Fluorescence Intensity (± SD) |

| Tumor | 1.8e+08 (± 0.1e+08) |

| Liver | 1.2e+08 (± 0.2e+08) |

| Kidneys | 0.8e+08 (± 0.1e+08) |

| Lungs | 0.6e+08 (± 0.05e+08) |

| Spleen | 0.5e+08 (± 0.08e+08) |

| Heart | 0.4e+08 (± 0.06e+08) |

Data is derived from fluorescence intensity plots and represents an approximation of the mean values.

In vivo imaging has shown that the maximum accumulation of PTX-MHI in tumors occurs at 12 hours after injection, with the signal being sustained for up to 3 days.[2]

Experimental Protocol: In Vivo and Ex Vivo Biodistribution Study

The following protocol details the methodology used to assess the biodistribution of PTX-MHI in a xenograft mouse model.[1][2]

1. Animal Model:

-

Female BALB/c nude mice (5 weeks old, 18-20 g).

-

Tumor induction via subcutaneous injection of HT-29 colon carcinoma cells.

-

Experiments commenced when tumors reached a size of 5-7 mm.

2. Test Article Administration:

-

PTX-MHI was administered intravenously via the tail vein.

-

The administered dose was 2 µg per mouse, dissolved in 150 µL of Phosphate-Buffered Saline (PBS).

3. In Vivo Imaging:

-

Whole-body fluorescence imaging was performed at 2, 4, 6, 12, 24, and 48 hours post-injection.

-

An in vivo imaging system (e.g., FOBI) with an 825 nm emission filter was used.

-

The exposure time for image acquisition was 1 second.

4. Ex Vivo Organ Analysis:

-

Mice were euthanized at 12 hours post-injection, the time of maximum tumor accumulation.

-

The heart, spleen, tumor, liver, kidneys, and lungs were harvested.

-

Ex vivo fluorescence imaging of the dissected organs was conducted under the same imaging parameters as the in vivo scans.

5. Data Quantification:

-

The fluorescence intensities in the harvested organs were quantified to determine the extent of PTX-MHI accumulation.

Pharmacokinetics of this compound

Detailed pharmacokinetic studies providing parameters such as half-life, clearance rate, and volume of distribution for unconjugated this compound are not extensively available in published literature. However, a study on an this compound conjugate, this compound-clorgyline amide (NMI-amide), provides a methodological framework for how such a study could be conducted and offers insights into the analytical techniques employed.

Pharmacokinetic Study Methodology (this compound-clorgyline amide)

A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric (HPLC-ESI-MS/MS) method was developed for the quantification of NMI-amide in mouse plasma.[3]

1. Sample Preparation:

-

NMI-amide and an internal standard (this compound) were extracted from mouse plasma via protein precipitation using acetonitrile.

2. Analytical Method:

-

Quantification was performed using multiple reaction monitoring (MRM).

-

The mass-to-charge ratio (m/z) transitions detected were 491.2 -> 361.9 for NMI-amide and 685.3 -> 258.2 for the this compound internal standard.

3. Method Validation:

-

The lower limit of quantification (LLOQ) for NMI-amide was 0.005 µg/mL.

-

The method demonstrated a linear calibration curve in the concentration range of 0.005-2 µg/mL with a correlation coefficient (R²) greater than 0.99.

-

Intra- and inter-day precision were within 9.8% at the LLOQ and 14.0% for other quality control samples.

-

Mean accuracy ranged from 86.8% to 113.2%.

4. In Vivo Application:

-

The validated method was successfully applied to a pharmacokinetic study in mice following a 5 mg/kg intravenous administration of NMI-amide.

Signaling Pathways and Experimental Workflows

This compound Cellular Uptake Signaling Pathway

This compound exhibits preferential accumulation in tumor cells, a phenomenon attributed to the unique tumor microenvironment and the overexpression of specific transporters. The uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs).[2][4] The expression of these transporters is, in turn, influenced by the hypoxic conditions often found in solid tumors, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] This signaling cascade results in the selective uptake and retention of this compound in cancer cells, where it localizes to the mitochondria and lysosomes.[2]

Caption: this compound is transported into cancer cells via OATPs, which are upregulated by HIF-1α under hypoxic conditions.

General Workflow for In Vivo Biodistribution Studies

The following diagram illustrates a typical experimental workflow for conducting in vivo biodistribution studies of near-infrared dye-labeled compounds in a preclinical setting.

Caption: A generalized workflow for assessing the in vivo biodistribution of NIR-labeled agents in animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification and pharmacokinetic study of tumor-targeting agent MHI148-clorgyline amide in mouse plasma using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Retention Kinetics of MHI-148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention kinetics of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with selective accumulation in tumor cells. This document details the underlying molecular mechanisms, summarizes key quantitative findings, and provides detailed experimental protocols for studying this compound in a laboratory setting.

Introduction

This compound is a fluorescent dye that has garnered significant interest in the field of oncology for its potential applications in tumor imaging and targeted drug delivery.[1][2] Its preferential accumulation and retention in cancer cells compared to normal cells allows for high-contrast imaging of tumors and the potential for targeted therapeutic interventions.[2][3] Understanding the kinetics of its cellular uptake and retention is paramount for optimizing its use in both preclinical research and potential clinical applications.

Core Mechanisms of Cellular Uptake and Retention

The selective accumulation of this compound in tumor cells is not a passive process but is mediated by specific biological pathways that are often dysregulated in cancer. The primary mechanisms identified are the overexpression of Organic Anion-Transporting Polypeptides (OATPs) and the influence of the hypoxic tumor microenvironment.

The Role of Organic Anion-Transporting Polypeptides (OATPs)

This compound uptake is significantly mediated by OATPs, a family of transmembrane solute carriers.[1][4] Several studies have demonstrated that cancer cells, including those from colon, prostate, and gastric cancers, exhibit elevated expression of OATPs compared to their normal counterparts.[1][3] This differential expression is a key determinant of the tumor-selective accumulation of this compound. The dye acts as a substrate for these transporters, leading to its active influx into the cancer cells.

Influence of the Hypoxic Tumor Microenvironment and HIF-1α Signaling

The tumor microenvironment, often characterized by hypoxia (low oxygen levels), plays a crucial role in enhancing this compound uptake.[3][5] Hypoxia induces the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α, in turn, upregulates the expression of various genes, including those encoding for OATPs.[3][5] This creates a positive feedback loop where the hypoxic state of the tumor enhances the very machinery responsible for this compound uptake, further concentrating the dye in the tumor tissue.

Caption: Hypoxia-Induced this compound Uptake Pathway.

Subcellular Localization

Upon entering the cancer cells, this compound primarily accumulates in the mitochondria and lysosomes.[1] This specific subcellular localization is significant as it can be exploited for therapeutic strategies. For instance, conjugation of this compound to chemotherapeutic agents can facilitate their delivery to these vital organelles, potentially enhancing their cytotoxic effects.[1]

Quantitative Data on this compound Uptake and Retention

While the literature extensively describes the qualitative aspects of this compound uptake, specific quantitative kinetic parameters are not consistently reported. The following tables summarize the available semi-quantitative and observational data from various studies.

Table 1: In Vitro Cellular Uptake of this compound

| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time | Observed Uptake | Reference |

| HT-29 | Human Colon Carcinoma | 10 | 1 hour | High | [1] |

| NIH3T3 | Mouse Embryonic Fibroblast | 10 | 1 hour | Low | [1] |

| SNU-739 | Human Hepatocellular Carcinoma | Not specified | Not specified | Preferential uptake | [4] |

| SNU-368 | Human Hepatocellular Carcinoma | Not specified | Not specified | Preferential uptake | [4] |

| THLE-2 | Human Liver Epithelial | Not specified | Not specified | Low uptake | [4] |

| Canine Cancer Cells (various) | Canine Tumors | 20 | 30 minutes | Significant uptake | [6] |

| Human PC-3 | Human Prostate Cancer | Not specified | Not specified | Significant uptake | [7] |

| MDCK | Normal Canine Kidney Epithelial | Not specified | Not specified | Low uptake | [7] |

| HEK293 | Human Embryonic Kidney | Not specified | Not specified | Low uptake | [7] |

Table 2: In Vivo and Ex Vivo Observations of this compound Retention

| Model | Tumor Type | This compound Dose | Imaging Time Point | Observation | Reference |

| Nude mice with HT-29 xenografts | Colon Carcinoma | 2 mg/kg (as PTX-MHI conjugate) | Up to 30 days | Greater accumulation in tumors than normal organs | [1] |

| Nude mice with HCC xenografts | Hepatocellular Carcinoma | Not specified | Peak at 8 hours, persisted for at least 3 days | Specific fluorescence signal in tumor xenografts | [4] |

| Nude mice with SGC-7901 xenografts | Gastric Cancer | Not specified | 24 hours post-administration | Accumulation in gastric cancer tissue | [3] |

| Dogs with spontaneous tumors | Various | 1.5 µmol/kg | 3 days post-injection | Increased uptake in tumors compared to adjacent normal tissues | [6] |

| Nude mice with lung cancer xenografts | Lung Cancer | Not specified | Visible at 1 hour post-injection | Highest uptake in tumor among selected organs | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular uptake and retention of this compound.

In Vitro Cellular Uptake Assay

This protocol is designed to qualitatively and semi-quantitatively assess the uptake of this compound in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Normal (non-cancerous) cell line for comparison (e.g., NIH3T3)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates or confocal dishes

-

Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

-

Cell Seeding: Seed the cancer and normal cells into separate wells of a multi-well plate or on coverslips in a petri dish at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

This compound Incubation: Prepare a working solution of this compound in fresh cell culture medium at the desired final concentration (e.g., 10 µM).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound containing medium to the cells.

-

Incubate for the desired time period (e.g., 1 hour) at 37°C.

-

Washing: After incubation, aspirate the this compound containing medium and wash the cells three times with PBS to remove any unbound dye.

-

Imaging: Add fresh PBS or culture medium to the cells and immediately visualize them under a fluorescence microscope. Capture images of both cell types using identical microscope settings (e.g., exposure time, gain) for accurate comparison.

Caption: In Vitro this compound Cellular Uptake Workflow.

In Vivo Biodistribution and Tumor Retention Study

This protocol outlines the procedure for assessing the distribution and retention of this compound in a tumor-bearing animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Tumor cells capable of forming xenografts (e.g., HT-29)

-

This compound solution for injection (sterile)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Xenograft Model Establishment: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size.

-

This compound Administration: Once tumors have reached the desired size, administer this compound to the mice via intravenous injection at a specified dose.

-

In Vivo Imaging: At various time points post-injection (e.g., 1h, 8h, 24h, 48h, 72h), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

-

Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Arrange the organs and tumor on a non-fluorescent surface and perform ex vivo NIR fluorescence imaging to quantify the relative signal intensity in each tissue.

-

Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point to determine the biodistribution profile and retention of this compound in the tumor over time.

Conclusion

The heptamethine cyanine dye this compound exhibits a remarkable and selective accumulation in tumor cells, a phenomenon driven by the overexpression of OATPs and the hypoxic tumor microenvironment. While precise kinetic parameters of its uptake and retention are still an area for further investigation, the existing data strongly support its potential as a powerful tool for cancer imaging and targeted therapy. The experimental protocols provided in this guide offer a framework for researchers to further explore and harness the unique properties of this compound in the ongoing effort to develop more effective cancer diagnostics and treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 7. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

MHI-148: A Dual Imaging and Targeting Agent for Cancer Theranostics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has emerged as a potent theranostic agent, possessing intrinsic dual capabilities for both cancer imaging and targeted therapy.[1][2] Unlike many imaging agents that require conjugation to a targeting ligand, this compound selectively accumulates in tumor cells while showing minimal uptake in normal cells.[2] This inherent tumor-targeting capacity is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells, and is influenced by the hypoxic tumor microenvironment.[1][3][4]

Upon entering cancer cells, this compound localizes within the mitochondria and lysosomes.[1][2][5][6] Its strong fluorescence in the near-infrared spectrum allows for deep-tissue imaging, making it suitable for non-invasive tumor detection, tracking metastasis, and guiding surgical interventions.[2][5][7] Beyond its diagnostic capabilities, this compound serves as an effective vehicle for targeted drug delivery. When conjugated with chemotherapeutic agents such as Paclitaxel (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy and bioavailability within tumor cells, thereby reducing systemic toxicity.[1][3][8][9] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound, establishing its role as a versatile platform in the development of next-generation cancer therapies.

Mechanism of Action and Signaling

The dual functionality of this compound stems from its unique chemical structure and its interaction with the specific biology of cancer cells.

2.1 Tumor-Specific Uptake and Retention

The primary mechanism for this compound's tumor selectivity is its interaction with Organic Anion-Transporting Polypeptides (OATPs), a group of cell membrane-bound solute carriers.[1][3] These transporters are overexpressed in various cancer types, including colon carcinoma and hepatocellular carcinoma, but are found at low levels in normal cells.[1][3][7] This differential expression facilitates the active transport and subsequent accumulation of this compound specifically within tumor cells.[1][2] The uptake can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the central role of this pathway.[2][5][6] In hepatocellular carcinoma, the transporters OATP2B1 and ABCG2, regulated by the β-catenin signaling pathway, have been shown to mediate the specific uptake and retention of this compound.[7] The hypoxic tumor microenvironment also contributes to the higher accumulation of the dye in cancer cells.[3][4]

2.2 Subcellular Localization

Once inside the cancer cell, this compound is not diffusely distributed. Co-localization studies have definitively shown that it accumulates in two key organelles: the mitochondria and lysosomes .[1][2][5][6] This targeted intracellular delivery is significant for its therapeutic applications. By delivering conjugated drugs like PTX directly to these organelles, PTX-MHI can trigger apoptosis through both mitochondrial and lysosomal pathways, enhancing the cytotoxic effect beyond the drug's conventional impact on microtubules.[1]

2.3 Dual Functionality: Imaging and Therapy

This compound's utility is twofold:

-

Near-Infrared (NIR) Imaging: As a heptamethine cyanine dye, this compound fluoresces in the NIR spectrum (700-1000 nm).[2] This wavelength allows for deep-tissue penetration of light, enabling non-invasive whole-body imaging of tumors and metastases in preclinical models.[2][5] It has also been explored for photoacoustic imaging (PAI).[10]

-

Targeted Drug Delivery: The intrinsic tumor-targeting property of this compound makes it an ideal carrier for anticancer drugs. By conjugating a therapeutic agent to this compound, the drug's bioavailability at the tumor site is significantly increased, concentrating its therapeutic effect while minimizing exposure and damage to healthy tissues.[1][3][8][11]

References

- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

Foundational Research on Heptamethine Cyanine Dyes for Cancer Imaging: A Technical Guide

Abstract

Heptamethine cyanine (B1664457) dyes represent a class of near-infrared fluorescence (NIRF) agents that are gaining significant attention in oncology.[1] A key feature of certain heptamethine cyanines is their intrinsic ability to preferentially accumulate in tumor cells without the need for chemical conjugation to targeting moieties.[2][3] This inherent tumor-targeting capacity is mediated by a combination of factors, including overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes, the unique tumor microenvironment, and high mitochondrial membrane potential in cancer cells.[1][4] These dyes, such as IR-783 and MHI-148, serve as powerful tools for noninvasive in vivo imaging, surgical guidance, and are being developed as theranostic agents for delivering therapeutic payloads and for photodynamic and photothermal therapies.[1][2] This technical guide provides an in-depth overview of the foundational research on these dyes, detailing their photophysical properties, mechanisms of action, synthesis, and key experimental protocols for their application in cancer imaging.

Physicochemical and Photophysical Properties

Heptamethine cyanine dyes are characterized by two heterocyclic rings (commonly indole-based) connected by a seven-carbon polymethine chain.[5][6] This extended conjugated system is responsible for their strong absorption and fluorescence emission in the near-infrared (NIR) window (700-1000 nm).[7] This spectral range is highly advantageous for in vivo imaging due to deeper tissue penetration of light and reduced background autofluorescence from biological tissues.[8] Structural modifications to the heterocyclic moieties, the polymethine chain, and the N-alkyl side chains allow for the fine-tuning of their photophysical and targeting properties.[5][6] Key dyes such as IR-783 and this compound have demonstrated excellent tumor-specific imaging capabilities.[9][10]

Table 1: Photophysical Properties of Key Heptamethine Cyanine Dyes